
4-Hydroxypenbutolol
Descripción general
Descripción
4-Hydroxypenbutolol is a chemical compound with the molecular formula C18H29NO3 . This compound is a metabolite of penbutolol, a non-selective beta-adrenergic antagonist used in the treatment of hypertension .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypenbutolol typically involves the hydroxylation of penbutolol. The process includes the following steps:
Hydroxylation: Penbutolol undergoes hydroxylation at the 4-position of the benzene ring to form this compound.
Reaction Conditions: The reaction is usually carried out under controlled conditions with specific catalysts to ensure the selective hydroxylation of the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of penbutolol are subjected to hydroxylation reactions in industrial reactors.
Purification: The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxypenbutolol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
Pharmacological Properties
4-Hydroxypenbutolol exhibits several pharmacological effects that contribute to its therapeutic value:
- Beta-Adrenergic Receptor Antagonism : As a beta-blocker, this compound inhibits beta-adrenergic receptors, leading to decreased heart rate and blood pressure. This mechanism is crucial in treating conditions like hypertension and anxiety-related disorders .
- Antihypertensive Effects : Clinical studies have demonstrated that penbutolol effectively reduces systolic and diastolic blood pressure in patients with essential hypertension, with this compound being a significant metabolite involved in this effect .
Clinical Applications
The clinical applications of this compound can be categorized into several areas:
Hypertension Management
- Efficacy : In a study involving patients with mild to severe hypertension, penbutolol (and by extension, its metabolite this compound) significantly reduced blood pressure after two weeks of treatment .
- Dosage : Typical dosages range from 40 mg daily, showing consistent antihypertensive effects without significant adverse reactions .
Heart Rate Control
- Exercise-Induced Tachycardia : Research indicates that penbutolol reduces exercise-induced tachycardia effectively. The metabolite this compound contributes to this effect, providing a prolonged duration of action that supports once-daily dosing regimens .
Potential Antidepressant Augmentation
- Serotonin Receptor Interaction : Studies suggest that penbutolol and its metabolites may enhance the efficacy of antidepressants by antagonizing serotonin receptors, potentially offering new avenues for treating depression .
Data Tables
Case Study 1: Efficacy in Hypertensive Patients
In a cooperative study involving 227 patients with essential hypertension, penbutolol was administered at a daily dose of 40 mg. Results showed a significant reduction in both systolic and diastolic blood pressure over an eight-week period, confirming the efficacy of the drug and its metabolite in managing hypertension .
Case Study 2: Heart Rate Management
A pilot study assessed the impact of single doses of penbutolol on heart rate variability in patients with essential hypertension. The findings indicated a reduction in heart rate by approximately 33 beats per minute post-administration, demonstrating the effectiveness of this compound in controlling heart rate during physical exertion .
Mecanismo De Acción
4-Hydroxypenbutolol exerts its effects by interacting with beta-adrenergic receptors. The mechanism involves:
Comparación Con Compuestos Similares
Similar Compounds
Penbutolol: The parent compound of 4-Hydroxypenbutolol, used as a beta-blocker.
Propranolol: Another non-selective beta-blocker with similar pharmacological effects.
Atenolol: A selective beta-1 blocker used in the treatment of hypertension.
Uniqueness
This compound is unique due to its specific hydroxylation at the 4-position, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other beta-blockers .
Actividad Biológica
4-Hydroxypenbutolol is a significant metabolite of penbutolol, a non-selective beta-adrenergic antagonist primarily used in the treatment of hypertension. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical implications supported by various studies.
Overview of Penbutolol and Its Metabolite
Penbutolol is known for its ability to block both beta-1 and beta-2 adrenergic receptors, which leads to decreased heart rate and blood pressure. The compound is metabolized in the liver, primarily through cytochrome P450 enzymes, resulting in several metabolites, including this compound. This metabolite has been identified as having semi-active properties, contributing to the overall pharmacological effects of penbutolol .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals its role as a metabolite with reduced activity compared to its parent compound. Studies indicate that it is approximately 1/8 to 1/15 times as active as penbutolol in blocking β-adrenergic receptor responses .
Table 1: Pharmacokinetic Properties of Penbutolol and Its Metabolites
Property | Penbutolol | This compound |
---|---|---|
Bioavailability | High (variable) | Low |
Peak Plasma Concentration | 1.5 - 3 hours post-dose | Not specified |
Duration of Action | >20 hours | Shorter than parent compound |
Metabolism | Hepatic (CYP) | Hepatic (CYP) |
Excretion | Urine (4% unchanged) | Urine (minor amounts) |
This compound functions primarily through its action on β-adrenergic receptors. While it exhibits antagonistic properties similar to penbutolol, its potency is significantly lower. This reduced activity suggests that while it contributes to the therapeutic effects of penbutolol, it may also lead to fewer side effects associated with β-blockade.
Clinical Implications
Research indicates that this compound's presence in the plasma can be linked to the pharmacological efficacy and safety profile of penbutolol. The compound's metabolism can vary significantly among individuals due to genetic polymorphisms in drug-metabolizing enzymes, particularly those belonging to the cytochrome P450 family .
Case Study: Variability in Response
In a clinical study examining the antihypertensive effects of penbutolol, researchers observed substantial variability in patient responses attributed to differences in metabolic pathways involving both penbutolol and its metabolites like this compound. Patients with certain genetic variants exhibited higher plasma concentrations of the active metabolites, leading to enhanced therapeutic effects but also an increased incidence of adverse reactions such as fatigue and dizziness .
Recent Findings
Recent studies have highlighted the role of this compound in various pathological conditions beyond hypertension. For instance, it has been implicated in metabolic pathways relevant to oral squamous cell carcinoma (OSCC), where altered levels of this metabolite were associated with disease progression .
Table 2: Clinical Findings Related to this compound
Study Type | Findings |
---|---|
Clinical Trials | Variability in antihypertensive response |
Metabolomics | Upregulation in OSCC patients |
Pharmacogenomics | Influence of genetic polymorphisms on metabolism |
Propiedades
IUPAC Name |
4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBIIXXYVBVLU-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=C(C=C(C=C1)O)C2CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002042 | |
Record name | 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81542-82-7 | |
Record name | 4-Hydroxypenbutolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081542827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYPENBUTOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSV4Q3G0OA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cimetidine impact the levels of 4-Hydroxypenbutolol in the body?
A1: Cimetidine, an H2-receptor antagonist, significantly reduces the levels of this compound and its glucuronide conjugate in the body. [] This interaction suggests that cimetidine may interfere with the metabolic pathways responsible for the formation of this compound, likely through inhibition of cytochrome P-450 enzymes involved in penbutolol metabolism. []
Q2: Are there analytical methods available to specifically measure this compound in biological samples?
A2: Yes, a High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the quantification of both penbutolol and this compound in plasma and serum samples. [] This method utilizes an unmodified silica column and fluorescence detection for sensitive and specific measurement. []
Q3: Has this compound been investigated as a potential biomarker for any diseases?
A3: Interestingly, a metabolomics study identified elevated serum levels of this compound glucuronide in patients diagnosed with oral squamous cell carcinoma (OSCC) compared to individuals with oral leukoplakia. [] While this finding requires further investigation, it suggests a possible role of this compound glucuronide as a potential biomarker for differentiating OSCC from premalignant lesions. []
Q4: How does renal insufficiency affect the pharmacokinetics of this compound?
A4: While specific information on this aspect is limited within the provided abstracts, it's important to note that the pharmacokinetics of drugs and their metabolites can be significantly altered in patients with renal insufficiency. [] Further research is needed to fully elucidate the impact of renal function on this compound levels and potential clinical implications.
Q5: What is the significance of studying drug interactions involving this compound?
A5: Understanding drug interactions, particularly those involving metabolic pathways, is crucial for optimizing drug therapy and preventing potential adverse events. [] The observed interaction between cimetidine and this compound highlights the importance of considering co-administered medications and their potential impact on drug metabolism, especially when utilizing drugs metabolized by cytochrome P-450 enzymes. [] This knowledge allows for informed clinical decisions regarding dose adjustments or alternative treatment options to ensure therapeutic efficacy and minimize risks for patients.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.